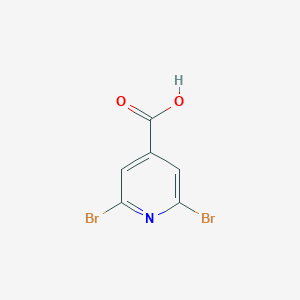

2,6-Dibromopyridine-4-carboxylic acid

Description

The exact mass of the compound 2,6-Dibromopyridine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Dibromopyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromopyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dibromopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULQTVXAKNKCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573191 | |

| Record name | 2,6-Dibromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2016-99-1 | |

| Record name | 2,6-Dibromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromopyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Dibromopyridine-4-carboxylic acid chemical properties

An In-depth Technical Guide to 2,6-Dibromopyridine-4-carboxylic Acid: Properties, Reactivity, and Applications

Introduction

2,6-Dibromopyridine-4-carboxylic acid, also known as 2,6-dibromoisonicotinic acid, is a highly functionalized heterocyclic compound of significant interest to the scientific community. Its rigid pyridine core is strategically decorated with a carboxylic acid group and two bromine atoms, creating a molecular architecture primed for diverse chemical transformations. The bromine atoms at the 2 and 6 positions serve as versatile synthetic handles for sophisticated cross-coupling reactions, while the carboxylic acid at the 4-position offers a site for derivatization or for anchoring the molecule to surfaces and metal centers.[1] This unique combination of reactive sites makes it an invaluable building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The physical properties of 2,6-Dibromopyridine-4-carboxylic acid are foundational to its handling, storage, and application in synthesis. It is typically a white to off-white solid at room temperature, possessing moderate to high polarity due to its electronegative bromine atoms and the hydrogen-bonding capability of the carboxylic acid group.[1]

Table 1: Physicochemical Properties of 2,6-Dibromopyridine-4-carboxylic Acid

| Property | Value | Reference(s) |

| CAS Number | 2016-99-1 | [2][3] |

| Molecular Formula | C₆H₃Br₂NO₂ | [1][3] |

| Molecular Weight | 280.90 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 184-185 °C | [2][4] |

| Boiling Point | 487.5 ± 45.0 °C (Predicted) | [2][4] |

| Density | 2.202 ± 0.06 g/cm³ (Predicted) | [2][4] |

| pKa | 2.59 ± 0.10 (Predicted) | [2][4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2][4] |

Spectroscopic analysis is critical for confirming the identity and purity of the compound. The ¹H NMR spectrum is notably simple, typically showing a single sharp singlet in the aromatic region (δ 8.04 in CDCl₃) corresponding to the two chemically equivalent protons at the C3 and C5 positions of the pyridine ring.[4] Further structural elucidation is achieved through ¹³C NMR, IR spectroscopy (confirming C=O and O-H stretches of the carboxylic acid), and mass spectrometry (confirming the molecular weight and characteristic isotopic pattern of two bromine atoms).

Synthesis Pathway

A common and effective method for the laboratory-scale synthesis of 2,6-Dibromopyridine-4-carboxylic acid involves the bromination of citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid).[4][5] This transformation leverages a strong brominating agent to replace the hydroxyl groups with bromine atoms.

Caption: Synthesis of 2,6-Dibromopyridine-4-carboxylic acid from citrazinic acid.

Experimental Protocol: Synthesis from Citrazinic Acid[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine citrazinic acid (1.0 eq) and phosphorus tribromide (excess).

-

Heating: Heat the reaction mixture to 180 °C under a nitrogen atmosphere and maintain for 3 hours.

-

Quenching: After cooling the mixture to room temperature, carefully and slowly pour it over crushed ice in a beaker with stirring.

-

Filtration & Extraction: Filter the resulting mixture. Extract the aqueous filtrate multiple times with dichloromethane.

-

Soxhlet Extraction: The solid fraction from filtration can be further extracted using a Soxhlet extractor with dichloromethane for 12 hours to maximize yield.

-

Work-up: Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product can be further purified by recrystallization if necessary.

Chemical Reactivity and Strategic Applications

The synthetic utility of 2,6-Dibromopyridine-4-carboxylic acid stems from the orthogonal reactivity of its functional groups. The bromine atoms are ideal leaving groups for palladium-catalyzed cross-coupling reactions, while the carboxylic acid can be modified or used as an anchoring point.

A. Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds at the 2 and 6 positions are highly susceptible to oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle that forges new carbon-carbon or carbon-heteroatom bonds. This capability is the cornerstone of its application as a molecular scaffold.

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the dibromopyridine with an organoboron reagent (e.g., an arylboronic acid).[6][7] This reaction is instrumental in constructing biaryl and heteroaryl structures, which are prevalent motifs in medicinal chemistry.[8] A key challenge and opportunity in using this substrate is controlling the selectivity between mono- and di-substitution, which can often be tuned by adjusting reaction conditions such as the catalyst, ligand, base, and stoichiometry of the boronic acid.[6]

Sources

- 1. CAS 2016-99-1: 2,6-Dibromopyridine-4-carboxylic acid [cymitquimica.com]

- 2. longkechem.com [longkechem.com]

- 3. 2,6-Dibromopyridine-4-carboxylic acid | C6H3Br2NO2 | CID 15482692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dibromopyridine-4-carboxylic acid CAS#: 2016-99-1 [m.chemicalbook.com]

- 5. 2,6-Dibromopyridine-4-carboxylic acid | 2016-99-1 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 2,6-Dibromopyridine-4-carboxylic Acid

Foreword

In the landscape of modern drug discovery and materials science, the precise structural characterization of molecular building blocks is not merely a preliminary step but the bedrock upon which successful research is built. 2,6-Dibromopyridine-4-carboxylic acid, also known as 2,6-dibromoisonicotinic acid, is a pivotal intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its pyridine core, functionalized with two bromine atoms and a carboxylic acid group, offers a versatile scaffold for creating more complex molecular architectures.[1] This guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of this compound, grounded in the principles of analytical chemistry. We will move beyond rote procedural descriptions to explore the causal logic behind the selection of each analytical method, ensuring a self-validating and scientifically rigorous workflow.

Initial Assessment and Physicochemical Profile

Before embarking on advanced spectroscopic analysis, a foundational understanding of the target molecule's properties is essential. This initial data provides the reference points against which all subsequent experimental results will be compared.

Table 1: Physicochemical Properties of 2,6-Dibromopyridine-4-carboxylic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Br₂NO₂ | [1][2] |

| Molecular Weight | 280.90 g/mol | [1][2][3] |

| CAS Number | 2016-99-1 | [1][2][3][4][5] |

| Appearance | White to off-white solid | [1][5] |

| Melting Point | 170-185 °C | [4][6] |

| SMILES | C1=C(C=C(N=C1Br)Br)C(=O)O | [3] |

| InChIKey | AULQTVXAKNKCCA-UHFFFAOYSA-N | [3] |

The Analytical Workflow: A Multi-Pronged Approach

The structural confirmation of a molecule like 2,6-Dibromopyridine-4-carboxylic acid is best achieved through a logical sequence of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. Our approach begins with confirming the molecular formula and identifying key functional groups, then proceeds to map the atomic connectivity, and culminates in the potential for absolute spatial arrangement.

Caption: Strategic workflow for structure elucidation.

Mass Spectrometry: Confirming the Formula

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the logical first step. Its purpose is twofold: to confirm the exact molecular weight and, critically, to verify the elemental composition. The presence of two bromine atoms provides a highly characteristic isotopic signature (due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br), which serves as a powerful diagnostic tool. The resulting M, M+2, and M+4 isotopic pattern is a definitive fingerprint for a dibrominated compound.

Experimental Protocol: ESI-TOF High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in HPLC-grade methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. The negative mode is often superior for carboxylic acids due to the facile loss of the acidic proton.

-

Data Acquisition: Acquire data over a mass range of m/z 100-500.

-

Analysis:

-

Verify that the measured mass of the most abundant isotope peak corresponds to the calculated exact mass of the molecule (C₆H₃⁷⁹Br₂NO₂).

-

Confirm the presence of the characteristic isotopic pattern for a dibrominated species (approximate 1:2:1 ratio for the M, M+2, and M+4 peaks).

-

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in the molecule. For 2,6-Dibromopyridine-4-carboxylic acid, the key signatures are those of the carboxylic acid and the aromatic pyridine ring. Carboxylic acids in the solid state typically exist as hydrogen-bonded dimers, which gives rise to a uniquely broad O-H stretching vibration.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 2500-3300 (very broad) | O-H stretch (H-bonded dimer) | Confirms the carboxylic acid hydroxyl group[7][8] |

| 1700-1725 (strong, sharp) | C=O stretch | Confirms the carboxylic acid carbonyl group[7][8] |

| ~1570, ~1450 | C=C and C=N stretches | Consistent with the pyridine aromatic ring[9] |

| 1200-1300 | C-O stretch | Supports the presence of the carboxylic acid group |

NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in solution. A suite of 1D and 2D NMR experiments will allow for the unambiguous assignment of every proton and carbon in the molecule, leveraging the molecule's inherent symmetry as a key validation point.

One-Dimensional NMR (¹H and ¹³C)

The symmetry of the 2,6-disubstituted pyridine ring means that the protons at positions 3 and 5 are chemically equivalent, as are the carbons at C2/C6 and C3/C5. This expected simplicity in the spectra is a crucial piece of evidence.

Experimental Protocol: 1D NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent such as DMSO-d₆. DMSO-d₆ is particularly well-suited as it solubilizes the acid and allows for the observation of the exchangeable carboxylic acid proton.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. To confirm the acidic proton, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the carboxylic acid proton signal should disappear.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Expected δ (ppm) | Multiplicity | Assignment | Rationale |

| ¹H | > 12 | broad singlet | COOH | Highly deshielded acidic proton; disappears with D₂O.[7][10] |

| ~8.1 | singlet | H-3, H-5 | Equivalent aromatic protons on the pyridine ring. A known spectrum in CDCl₃ shows this signal at 8.04 ppm.[5] | |

| ¹³C | ~165 | singlet | C=O | Typical range for a carboxylic acid carbonyl carbon.[10] |

| ~145 | singlet | C-4 | Quaternary carbon attached to the electron-withdrawing COOH group. | |

| ~142 | singlet | C-2, C-6 | Equivalent quaternary carbons attached to electronegative bromine. | |

| ~128 | singlet | C-3, C-5 | Equivalent methine carbons attached to protons. |

Two-Dimensional NMR (HSQC and HMBC)

2D NMR experiments are essential for confirming the connectivity established by the 1D spectra.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon to which it is attached. It provides a definitive link between the ¹H and ¹³C assignments. We expect a single correlation between the proton signal at ~8.1 ppm and the carbon signal at ~128 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.

Caption: Key expected HMBC correlations from H-3/H-5.

Table 4: Key Expected HMBC Correlations

| Proton Signal (from) | Correlated Carbon Signal (to) | Coupling | Significance |

| H-3/H-5 (~8.1 ppm) | C-4 (~145 ppm) | ²J | Confirms adjacency to the carboxyl-substituted carbon. |

| C-2/C-6 (~142 ppm) | ³J | Confirms adjacency to the bromine-substituted carbons. | |

| C=O (~165 ppm) | ³J | Links the aromatic protons to the carboxylic acid group via C-4. | |

| COOH (>12 ppm) | C-4 (~145 ppm) | ²J | Confirms the attachment of the COOH group to the C-4 position. |

| C=O (~165 ppm) | ²J | Trivial but expected correlation within the carboxyl group. |

X-Ray Crystallography: The Gold Standard

Expertise & Experience: While the combination of MS and NMR provides definitive proof of structure for most applications, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation. It provides a 3D model of the molecule in the solid state, confirming not only the atomic connectivity but also the precise bond lengths, bond angles, and intermolecular interactions, such as the classic hydrogen-bonded dimer formation between carboxylic acid molecules.[11]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow suitable single crystals by slow evaporation of a saturated solution of the compound. Solvents to attempt include ethanol, methanol, or water/ethanol mixtures.

-

Data Collection: Mount a high-quality crystal on a goniometer head and place it on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).[12] Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods. Refine the resulting electron density map to yield the final molecular structure.

The resulting crystal structure would be expected to show the planar pyridine ring and the hydrogen-bonded dimer motif, providing irrefutable evidence of the assigned structure.

Conclusion

References

-

PubChem. 2,6-Dibromopyridine-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Wiley-VCH. Supporting Information. 2007. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. 2015. Available from: [Link]

-

NIST. 4-Pyridinecarboxylic acid, 2,6-dichloro-. NIST Chemistry WebBook. Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2023). Available from: [Link]

-

ResearchGate. 2,6-Diphenylpyridine-4-carboxylic acid. (2002). Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2025). Available from: [Link]

-

ResearchGate. FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Available from: [Link]

Sources

- 1. CAS 2016-99-1: 2,6-Dibromopyridine-4-carboxylic acid [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 2,6-Dibromopyridine-4-carboxylic acid | C6H3Br2NO2 | CID 15482692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. longkechem.com [longkechem.com]

- 5. 2,6-Dibromopyridine-4-carboxylic acid | 2016-99-1 [chemicalbook.com]

- 6. 2016-99-1 2,6-Dibromopyridine-4-carboxylic acid AKSci W4260 [aksci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,6-Dibromopyridine-4-carboxylic Acid (CAS: 2016-99-1)

Introduction: Unveiling a Core Heterocyclic Scaffold

2,6-Dibromopyridine-4-carboxylic acid, also known as 2,6-dibromoisonicotinic acid, is a highly functionalized pyridine derivative that has emerged as a pivotal building block in modern organic synthesis.[1] Its structure, featuring a carboxylic acid group at the 4-position and two bromine atoms at the ortho-positions (2 and 6), imparts a unique and versatile reactivity profile. The electron-withdrawing nature of the bromine atoms and the pyridine nitrogen significantly influences the molecule's electronic properties, while the carboxylic acid provides a handle for a multitude of chemical transformations such as amidation and esterification.

The true synthetic power of this molecule lies in the differential reactivity of its functional groups. The bromine atoms serve as key anchor points for metal-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse aryl, heteroaryl, or alkyl substituents. This capability allows for the construction of complex molecular architectures from a readily available starting material. Consequently, 2,6-dibromopyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry for the development of novel therapeutic agents and in materials science for the synthesis of functional organic materials.[2][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established protocols and scientific literature.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe utilization in a laboratory setting.

Key Physicochemical Data

The fundamental properties of 2,6-Dibromopyridine-4-carboxylic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2016-99-1 | [4][5] |

| Molecular Formula | C₆H₃Br₂NO₂ | [1][4] |

| Molecular Weight | 280.90 g/mol | [4][5] |

| IUPAC Name | 2,6-dibromopyridine-4-carboxylic acid | [4] |

| Synonyms | 2,6-Dibromoisonicotinic acid | [1][6] |

| Appearance | White to off-white or pale yellow solid | |

| Melting Point | 184-185 °C | [7] |

| pKa (Predicted) | 2.59 ± 0.10 | [7] |

| SMILES | C1=C(C=C(N=C1Br)Br)C(=O)O | [4] |

GHS Hazard and Safety Information

This compound is classified as hazardous. Adherence to safety protocols is mandatory.

-

GHS Pictogram: Warning

-

Hazard Statements:

-

Precautionary Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[8][9]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10] For long-term stability, storage under an inert atmosphere (Nitrogen or Argon) at 2-8°C is recommended.[7][11]

-

Synthesis Pathway and Protocol

The most cited laboratory-scale synthesis of 2,6-dibromopyridine-4-carboxylic acid starts from the commercially available and inexpensive citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid).[7] The transformation involves a robust bromination reaction that replaces both hydroxyl groups with bromine atoms.

Caption: Synthesis workflow from citrazinic acid.

Detailed Experimental Protocol: Synthesis from Citrazinic Acid

This protocol is adapted from a procedure reported in the literature.[7] The causality behind using phosphorus tribromide is its effectiveness in converting aromatic hydroxyl groups to bromides, particularly on electron-deficient rings like pyridine. The high temperature is necessary to drive the reaction to completion.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine citrazinic acid (1.0 eq) and phosphorus tribromide (PBr₃, excess).

-

Heating: Under a nitrogen atmosphere, heat the reaction mixture to 180 °C. The causality for the inert atmosphere is to prevent side reactions and degradation at high temperatures.

-

Reaction Monitoring: Maintain the temperature for 3 hours. The reaction progress can be monitored by taking small aliquots, quenching them, and analyzing by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a beaker. This step must be performed with extreme caution in a fume hood, as the quenching of excess PBr₃ is highly exothermic and releases HBr gas.

-

Filtration & Extraction: Filter the resulting mixture. Transfer the aqueous filtrate to a separatory funnel and extract it multiple times with dichloromethane (DCM). The solid material collected by filtration can be further extracted in a Soxhlet apparatus with DCM to maximize yield.[7]

-

Drying and Concentration: Combine all organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization to yield 2,6-dibromopyridine-4-carboxylic acid as a pale solid. The structural identity should be confirmed by NMR spectroscopy.[7]

Chemical Reactivity and Key Transformations

The synthetic utility of 2,6-dibromopyridine-4-carboxylic acid stems from its three distinct reactive sites.

-

C-Br Bonds (Positions 2 and 6): These positions are highly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the formation of C-C or C-N bonds.[12] The two bromine atoms can be substituted sequentially or simultaneously, offering a pathway to both symmetrical and unsymmetrical 2,6-disubstituted pyridines.

-

Carboxylic Acid Group (Position 4): This group readily undergoes standard transformations such as esterification (reaction with an alcohol under acidic conditions), amidation (reaction with an amine, often using coupling agents like EDC/HOBt), or reduction to the corresponding alcohol.

Caption: Key reaction pathways for functionalization.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most important reaction for this scaffold, providing a robust method for C-C bond formation. The choice of catalyst, ligand, base, and stoichiometry of the boronic acid are critical for controlling the outcome (mono- vs. di-arylation).

-

Reaction Setup (for Di-arylation): To a dry Schlenk flask, add 2,6-dibromopyridine-4-carboxylic acid (1.0 eq), the desired arylboronic acid (2.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), and a base like potassium carbonate (K₂CO₃) (3.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O in a 3:1 ratio). The causality for degassing is to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Heating: Stir the reaction mixture vigorously and heat to 80-100 °C.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours. A successful reaction is indicated by the consumption of the starting material and the formation of a new, less polar spot (the arylated product).

-

Work-up: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Research and Development

The structural motifs derived from 2,6-dibromopyridine-4-carboxylic acid are prevalent in various fields, underscoring its importance as a versatile intermediate.

| Application Area | Description & Rationale | Example / Analogous Compound |

| Medicinal Chemistry | Serves as a rigid scaffold for constructing enzyme inhibitors and receptor antagonists. The pyridine nitrogen can act as a hydrogen bond acceptor, while the substituents at the 2, 4, and 6 positions can be tailored to fit into specific binding pockets.[3][13] | It is an analog of 2,6-dichloroisonicotinic acid, which is known to bind and inhibit tobacco catalase activity.[14] Pyridine carboxylic acid derivatives are scaffolds for a wide range of pharmaceuticals.[3][13] |

| Ligand Synthesis | The carboxylic acid and pyridine nitrogen provide two coordination sites, making it a precursor for bidentate ligands. Further functionalization at the 2 and 6 positions can create complex polydentate ligands for coordination chemistry. | The 2,6-dicarboxylate analogue, dipicolinic acid, is a known chelator for lanthanide ions, suggesting applications in developing probes and luminescent materials.[2] |

| Materials Science | Used to synthesize functionalized terpyridines and other conjugated systems. These materials can have interesting photophysical properties for applications in organic electronics, sensors, or solar cells. | 2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid (CAS 953390-34-4) is a derivative used in the synthesis of more complex materials.[15] |

Conclusion

2,6-Dibromopyridine-4-carboxylic acid (CAS 2016-99-1) is a quintessential example of a high-value chemical building block. Its well-defined reactivity allows for controlled, regioselective functionalization through both classic carboxylic acid chemistry and modern cross-coupling reactions. This versatility provides researchers in drug discovery and materials science with a reliable and powerful tool for the synthesis of complex target molecules. A comprehensive understanding of its synthesis, handling protocols, and reaction pathways, as outlined in this guide, is essential for unlocking its full synthetic potential.

References

-

PubChem. 2,6-Dibromopyridine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. [Link]

-

Oakwood Chemical. 2,6-Dibromopyridine-4-carboxylic acid. [Link]

-

Molbase. Buy 2,6-Dibromopyridine-4-carboxylic acid from Nanjing Jubai. [Link]

-

PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

ResearchGate. C–C coupling reaction of 2,6-dibromopyridine and phenylboronic acid. [Link]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

- Google Patents. CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Bromopyridine-2,6-dicarboxylic Acid | High Purity [benchchem.com]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,6-Dibromopyridine-4-carboxylic acid | C6H3Br2NO2 | CID 15482692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. keyorganics.net [keyorganics.net]

- 7. 2,6-Dibromopyridine-4-carboxylic acid CAS#: 2016-99-1 [m.chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]

- 11. 55304-85-3 CAS MSDS (2,6-Dibromo-3-pyridinecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2,6-Dibromopyridine-4-carboxylic acid | 2016-99-1 [chemicalbook.com]

- 15. 2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 2,6-Dibromoisonicotinic Acid

Introduction

2,6-Dibromoisonicotinic acid is a pivotal building block in the fields of medicinal chemistry and materials science. As a substituted pyridine derivative, its rigid, planar structure, combined with the reactive handles of two bromine atoms and a carboxylic acid, makes it an exceptionally versatile intermediate. The bromine atoms are ideal for participation in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex molecular architectures. Simultaneously, the isonicotinic acid moiety provides a site for amide bond formation, esterification, or other modifications, crucial for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates or the physical properties of advanced materials. This guide provides a detailed exploration of robust and scientifically validated synthetic strategies for obtaining this valuable compound, focusing on the underlying chemical principles and providing actionable laboratory protocols.

Synthetic Strategy Overview

The synthesis of 2,6-dibromoisonicotinic acid can be approached from two primary strategic directions, each with distinct advantages and considerations. The choice of strategy often depends on the availability and cost of the ultimate starting materials.

-

Strategy A: C4-Position Functionalization of a Pre-Halogenated Pyridine Core. This "bottom-up" approach begins with the commercially available 2,6-dibromopyridine. The core challenge lies in the selective introduction of a carboxylic acid group at the C4-position (the para position relative to the nitrogen), a site that is not inherently activated for straightforward electrophilic substitution.

-

Strategy B: Halogen Exchange on a Pre-Functionalized Pyridine Core. This strategy commences with a pyridine ring that already possesses the desired C4-carboxylic acid functionality, namely 2,6-dichloroisonicotinic acid. The synthesis is then completed by a halogen exchange reaction, substituting the chloro groups with bromo groups.

This guide will dissect both strategies, offering a rationale for the methodological choices and detailed experimental procedures.

Strategy A: C4-Position Carboxylation of 2,6-Dibromopyridine

This approach is predicated on the functionalization of 2,6-dibromopyridine, a readily available and stable starting material. The key transformation is the introduction of a carboxyl group at the C4 position. Direct electrophilic carboxylation is not feasible due to the electron-deficient nature of the pyridine ring, which is further deactivated by the two electron-withdrawing bromine atoms. Therefore, a polarity reversal (umpolung) strategy via organometallic intermediates is the most effective method.

Chemical Rationale and Mechanistic Insight

The hydrogen at the C4 position of 2,6-dibromopyridine is the most acidic proton on the ring, albeit weakly. Its acidity is enhanced by the inductive effect of the adjacent nitrogen and the two bromine atoms. Treatment with a very strong, sterically hindered base, such as a lithium amide, can selectively deprotonate this position to form a pyridyllithium intermediate. This nucleophilic organometallic species can then react with an electrophile like carbon dioxide (CO₂) to form the target carboxylate, which upon acidic workup yields 2,6-dibromoisonicotinic acid.

The use of a hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) or lithium diisopropylamide (LDA) is critical.[1] Less hindered bases, such as n-butyllithium, could potentially undergo nucleophilic addition to the pyridine ring or engage in halogen-metal exchange at the more reactive C2/C6 positions. Low temperatures (typically -78 °C) are essential to ensure the stability of the organolithium intermediate and prevent side reactions.

Experimental Workflow Diagram

Caption: Workflow for Strategy A: Directed Lithiation-Carboxylation.

Detailed Experimental Protocol: Lithiation-Carboxylation

This protocol is a representative procedure based on established principles of directed metallation of pyridine systems.[2] Researchers should perform their own risk assessment and optimization.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: In a separate flame-dried flask, prepare a solution of lithium 2,2,6,6-tetramethylpiperidide (LTMP). To a solution of 2,2,6,6-tetramethylpiperidine (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add n-butyllithium (1.1 equivalents, typically 1.6 M in hexanes) dropwise at -20 °C. Stir the resulting solution for 30 minutes at 0 °C.

-

Lithiation: Cool the main reaction flask containing a solution of 2,6-dibromopyridine (1.0 equivalent) in anhydrous THF to -78 °C using a dry ice/acetone bath. Slowly add the freshly prepared LTMP solution via cannula to the 2,6-dibromopyridine solution. Stir the resulting dark-colored mixture at -78 °C for 1-2 hours.

-

Carboxylation: Quench the reaction by introducing anhydrous carbon dioxide. This can be achieved by either bubbling dry CO₂ gas through the solution or by carefully adding crushed dry ice pellets directly to the flask. Allow the reaction mixture to warm slowly to room temperature overnight with continuous stirring.

-

Workup and Isolation: Quench the reaction by the slow addition of water. Acidify the aqueous mixture to a pH of approximately 3-4 with 2 M hydrochloric acid. The product will precipitate out of the solution.

-

Purification: Collect the crude solid by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether to remove any unreacted starting material. Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data Summary

| Parameter | Value / Condition | Rationale / Notes |

| Starting Material | 2,6-Dibromopyridine | Commercially available halogenated pyridine core. |

| Base | LTMP or LDA | Sterically hindered to prevent nucleophilic addition. |

| Base Stoichiometry | 1.1 - 1.5 equivalents | A slight excess ensures complete deprotonation. |

| Solvent | Anhydrous THF | Aprotic and effectively solvates organolithium species. |

| Temperature | -78 °C | Critical for the stability of the lithiated intermediate. |

| Electrophile | Carbon Dioxide (CO₂) | Inexpensive C1 source for the carboxyl group. |

| Typical Yield | 60-75% | Yield is highly dependent on anhydrous conditions and base purity. |

Strategy B: Halogen Exchange from 2,6-Dichloroisonicotinic Acid

This strategy leverages a different starting material, 2,6-dichloroisonicotinic acid, and relies on a robust halogen exchange reaction. This can be particularly advantageous if the dichloro-analogue is more readily available or cost-effective than 2,6-dibromopyridine. The conversion of aryl chlorides to aryl bromides is a well-established transformation.

Chemical Rationale and Mechanistic Insight

The halogen exchange reaction, often referred to as a Finkelstein-type reaction for aryl halides, involves nucleophilic aromatic substitution. However, unlike typical SNAr reactions which require strong electron-withdrawing groups ortho or para to the leaving group, this exchange on the electron-deficient pyridine ring is typically driven by high temperatures and an excess of the bromide source.

The reaction is often performed using a strong hydrohalic acid like hydrobromic acid (HBr) at elevated temperatures.[3][4] The mechanism involves protonation of the pyridine nitrogen, which further activates the ring towards nucleophilic attack. The bromide ion then acts as the nucleophile, displacing the chloride ions. The reaction is driven to completion by using a large excess of HBr and often by the removal of the generated HCl.

Experimental Workflow Diagram

Caption: Workflow for Strategy B: Halogen Exchange.

Detailed Experimental Protocol: Halogen Exchange

This protocol is adapted from procedures for halogen exchange on dichloropyridine derivatives.[3][4] This reaction involves corrosive acid at high temperatures and must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2,6-dichloroisonicotinic acid (1.0 equivalent).

-

Reaction: Add an excess of concentrated aqueous hydrobromic acid (e.g., 48% HBr, 10-20 equivalents).

-

Heating: Heat the reaction mixture to reflux (typically 120-150 °C) using an oil bath. The reaction can be monitored by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) by analyzing aliquots (after careful quenching and neutralization) for the disappearance of the starting material. The reaction may require 24-48 hours to reach completion.

-

Isolation: Once the reaction is complete, cool the mixture in an ice bath. The desired 2,6-dibromoisonicotinic acid product, being less soluble in the acidic medium, will precipitate.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove excess HBr. Dry the product under vacuum to yield 2,6-dibromoisonicotinic acid. Purity is often high, but recrystallization can be performed if needed.

Quantitative Data Summary

| Parameter | Value / Condition | Rationale / Notes |

| Starting Material | 2,6-Dichloroisonicotinic Acid | Pre-functionalized pyridine core. |

| Reagent | Aqueous Hydrobromic Acid (48%) | Serves as both the bromide source and the acidic catalyst. |

| Reagent Stoichiometry | Large Excess (10-20 eq.) | Drives the equilibrium towards the dibromo product. |

| Solvent | Water (from aq. HBr) | The reaction is typically run neat in the acid. |

| Temperature | 120 - 150 °C (Reflux) | High thermal energy is required to overcome the activation barrier. |

| Reaction Time | 24 - 48 hours | The reaction is often slow and requires prolonged heating. |

| Typical Yield | 70-85% | Good yields are achievable with sufficient reaction time.[3] |

Comparative Analysis and Conclusion

Both strategies present viable pathways to 2,6-dibromoisonicotinic acid.

-

Strategy A (Lithiation-Carboxylation) is elegant and utilizes a very common starting material. Its main challenges are the strict requirement for anhydrous conditions and the handling of pyrophoric and moisture-sensitive organolithium reagents. This makes it well-suited for an academic or process development setting where such techniques are routine.

-

Strategy B (Halogen Exchange) is operationally simpler and avoids sensitive organometallic intermediates. However, it involves prolonged heating in highly corrosive acid, which may require specialized equipment. The starting material, 2,6-dichloroisonicotinic acid, may be less common than 2,6-dibromopyridine.

The optimal choice for a researcher or drug development professional will depend on a careful evaluation of starting material cost and availability, equipment and safety infrastructure, and the scale of the synthesis. Both methods are robust, grounded in well-understood chemical principles, and provide reliable access to this important synthetic intermediate.

References

-

ChemBK. (2024). 2,6-Dibromoisonicotinic acid. Available at: [Link]

- MacMillan, S. N., et al. (n.d.).

-

Purdue University Graduate School. (2021). Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide. Available at: [Link]

- National Institutes of Health. (n.d.).

- BenchChem. (2025).

- Science.gov. (n.d.). halogen exchange reaction: Topics by Science.gov.

- HETEROCYCLES. (2015).

- Manolikakes, S. M., et al. (n.d.). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.

- Google Patents. (2013). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

- Google Patents. (n.d.). CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.

- ARKAT USA. (2021).

- Semantic Scholar. (n.d.).

- Société Chimique de France. (1990). Synthesis of alkyl bromides via halogen exchange processes.

-

ChemistryViews. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Available at: [Link]

Sources

An In-depth Technical Guide to 2,6-Dibromopyridine-4-carboxylic Acid: Properties, Reactivity, and Applications

Introduction

2,6-Dibromopyridine-4-carboxylic acid, also known as 2,6-dibromoisonicotinic acid, is a halogenated pyridine derivative that serves as a versatile and highly functionalized building block in modern organic synthesis. Its unique structural arrangement, featuring a pyridine core with two bromine atoms at the C2 and C6 positions and a carboxylic acid at the C4 position, imparts a distinct reactivity profile. The electron-withdrawing nature of the bromine atoms and the pyridine nitrogen significantly influences the acidity of the carboxylic acid and the reactivity of the C-Br bonds, making it a valuable precursor for the synthesis of complex molecules.

This guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dibromopyridine-4-carboxylic acid, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, particularly in the realm of medicinal chemistry and drug development. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this compound in their research endeavors.

Physicochemical Properties

2,6-Dibromopyridine-4-carboxylic acid is a white to off-white or pale yellow solid at room temperature.[1] The presence of the polar carboxylic acid group and the halogen atoms contributes to its crystalline nature and relatively high melting point.

Summary of Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 2016-99-1 | [2][3] |

| Molecular Formula | C₆H₃Br₂NO₂ | [2][3] |

| Molecular Weight | 280.90 g/mol | [2][3] |

| Melting Point | 184-185 °C | [1] |

| Boiling Point (Predicted) | 487.5 ± 45.0 °C | [1] |

| Density (Predicted) | 2.202 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.59 ± 0.10 | [1] |

| Appearance | White to off-white/pale yellow solid | [1] |

| Solubility | Soluble in polar organic solvents. | [4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8 °C. | [1] |

Spectroscopic Characterization

The structural elucidation of 2,6-Dibromopyridine-4-carboxylic acid is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a singlet in the aromatic region, typically around δ 8.04 ppm (in CDCl₃), corresponding to the two equivalent protons at the C3 and C5 positions of the pyridine ring.[1] The acidic proton of the carboxylic acid group will appear as a broad singlet at a much lower field, typically above 10 ppm, and its chemical shift is dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the four unique carbon atoms in the molecule. The carbons bearing the bromine atoms (C2 and C6) are expected to resonate at a specific chemical shift, while the carbon attached to the carboxylic acid (C4) and the protonated carbons (C3 and C5) will also have characteristic signals. The carbonyl carbon of the carboxylic acid will appear significantly downfield, typically in the range of 165-185 ppm.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A very broad absorption is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[5] A strong carbonyl (C=O) stretching vibration will be observed between 1710 and 1760 cm⁻¹.[5] Additional peaks corresponding to C-Br, C-N, and C-C stretching and bending vibrations within the aromatic ring will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and bromine-containing fragments, which is a definitive indicator of the compound's identity.

Chemical Reactivity and Synthesis

The reactivity of 2,6-Dibromopyridine-4-carboxylic acid is governed by its three functional components: the two reactive C-Br bonds and the carboxylic acid group.

Synthesis Pathway

A common laboratory-scale synthesis involves the bromination of a readily available starting material, citrazinic acid (2,6-dihydroxy-isonicotinic acid).

Caption: Key reaction pathways for 2,6-Dibromopyridine-4-carboxylic acid.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety can readily undergo standard transformations:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. [6]* Amide Coupling: Activation of the carboxylic acid with a coupling agent (e.g., HATU, DCC) followed by reaction with a primary or secondary amine forms the corresponding amide. [7] These reactions are fundamental in modifying the compound's properties and for its incorporation into larger molecular frameworks.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dibromopyridine-4-carboxylic Acid from Citrazinic Acid

[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine citrazinic acid (1 equivalent) and phosphorus tribromide (excess).

-

Heating: Heat the reaction mixture to 180 °C under a nitrogen atmosphere for 3 hours.

-

Quenching: After completion, cool the reaction mixture to room temperature and carefully quench with ice water.

-

Extraction: Filter the resulting mixture. Extract the aqueous phase with dichloromethane. The solid residue can be subjected to continuous extraction in a Soxhlet apparatus with dichloromethane.

-

Work-up: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product can be further purified by recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Mono-Arylation (Adapted from)[6]

-

Inert Atmosphere: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,6-Dibromopyridine-4-carboxylic acid (1 equivalent), an arylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a ligand like SPhos (4 mol%), and a base such as K₃PO₄ (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, for example, toluene and water (4:1 ratio).

-

Reaction: Stir the mixture vigorously and heat to 100 °C.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated.

-

Purification: Purify the residue by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of 2,6-Dibromopyridine-4-carboxylic acid makes it a valuable scaffold in drug discovery. The pyridine core is a common motif in many biologically active compounds. The C-Br bonds provide sites for diversification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The carboxylic acid group can be used to improve solubility or to act as a key binding element with biological targets.

This compound serves as a precursor for the synthesis of enzyme inhibitors, receptor antagonists, and other potential therapeutic agents. [8]For example, related pyridine carboxylic acid derivatives are being investigated for their role in treating a variety of diseases.

Safety and Handling

2,6-Dibromopyridine-4-carboxylic acid is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [3]It may also be harmful if swallowed or inhaled. [3] Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere. [1]

Conclusion

2,6-Dibromopyridine-4-carboxylic acid is a pivotal intermediate in organic synthesis with a rich and versatile chemistry. Its well-defined reactivity at both the C-Br bonds and the carboxylic acid function allows for the systematic construction of complex molecular architectures. This guide has provided a detailed overview of its properties, synthesis, and reactivity, offering a solid foundation for its application in research, particularly in the design and synthesis of novel compounds for drug discovery and materials science.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2,6-Dibromopyridine-4-carboxylic acid. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dibromopyridine-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2002). 2,6-Diphenylpyridine-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. Retrieved from [Link]

- Google Patents. (n.d.). US11813246B2 - Pharmaceutical composition.

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Nature. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]

-

YouTube. (2013). mechanism of amide formation with DCC. Retrieved from [Link]

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-

PubMed. (2002). 2,6-diphenylpyridine-4-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

-

ResearchGate. (n.d.). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Retrieved from [Link]

-

PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.

-

National Institutes of Health. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, structure characterization, and thermochemistry of the coordination compounds of pyridine-2,6-dicarboxylic acid with several metals (Ca and Co). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.

- Google Patents. (n.d.). EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.

-

MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]

- Google Patents. (n.d.). AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.

-

Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

-

NIST. (n.d.). Biphenyl-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. 2,6-Dibromopyridine-4-carboxylic acid CAS#: 2016-99-1 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 2,6-Dibromopyridine-4-carboxylic acid | C6H3Br2NO2 | CID 15482692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 55304-85-3: 2,6-Dibromo-3-pyridinecarboxylic acid [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 7. growingscience.com [growingscience.com]

- 8. US11813246B2 - Pharmaceutical composition - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of 2,6-Dibromopyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2,6-Dibromopyridine-4-carboxylic acid, also known as 2,6-dibromoisonicotinic acid, is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its rigid pyridine core, substituted with a carboxylic acid group and two bromine atoms, offers a unique combination of hydrogen bonding capabilities, potential for further functionalization, and specific steric and electronic properties. This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization. While specific experimental data for this compound is limited in publicly available literature, this document leverages data from closely related analogs and established analytical principles to provide a robust framework for its handling and use in a research and development setting.

Core Physicochemical Properties

A foundational understanding of the basic properties of 2,6-Dibromopyridine-4-carboxylic acid is essential for its effective use.

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₃Br₂NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 280.90 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white or pale yellow solid | General supplier information. |

| Melting Point | 184-185 °C | --INVALID-LINK--[2] |

| pKa (Predicted) | 2.59 ± 0.10 | --INVALID-LINK--[2] |

The low predicted pKa is a critical parameter, indicating that 2,6-Dibromopyridine-4-carboxylic acid is a relatively strong organic acid. This has significant implications for its aqueous solubility, which will be highly dependent on the pH of the medium.

Solubility Profile: A Predictive and Practical Approach

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical factor influencing its formulation, bioavailability, and reaction kinetics. The structure of 2,6-Dibromopyridine-4-carboxylic acid—a hydrophobic, brominated pyridine ring combined with a polar, ionizable carboxylic acid—suggests a complex solubility profile.

Predicted and Observed Qualitative Solubility

-

Aqueous Solubility : Due to the hydrophobic nature of the dibrominated pyridine ring, the intrinsic solubility of the neutral form is expected to be low. As a carboxylic acid with a pKa of ~2.59, its aqueous solubility will be minimal in acidic solutions (pH < 2) and will increase significantly as the pH rises above the pKa, leading to the formation of the more soluble carboxylate salt.

-

Organic Solvent Solubility : The presence of the pyridine ring and carboxylic acid group suggests solubility in polar organic solvents. Synthesis procedures for this compound and its analogs provide practical insights:

-

It can be extracted from aqueous solutions into dichloromethane , indicating good solubility in this solvent.[2]

-

Related compounds, such as 2-bromo-6-methylisonicotinic acid, are purified by recrystallization from ethanol/water or ethyl acetate/hexanes , suggesting solubility in ethanol and ethyl acetate.[3]

-

The analogous 2,6-dichloroisonicotinic acid is reported to be soluble in methanol .

-

Based on this, a qualitative solubility profile can be summarized as follows:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexanes, Toluene | Insoluble to Very Sparingly Soluble | The polar carboxylic acid and pyridine nitrogen limit solubility in non-polar media. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Freely Soluble | These solvents can interact with the polar functional groups of the molecule. |

| Polar Protic | Methanol, Ethanol | Soluble to Freely Soluble | Capable of hydrogen bonding with the carboxylic acid and pyridine nitrogen. |

| Aqueous | Water | pH-dependent; low at acidic pH, increasing at neutral and basic pH | Ionization of the carboxylic acid group at pH > pKa increases aqueous solubility. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative predictions, a systematic experimental determination of solubility is required. The following protocol outlines a robust "shake-flask" method, which is a standard in the pharmaceutical industry.

Objective: To determine the equilibrium solubility of 2,6-Dibromopyridine-4-carboxylic acid in various solvents and at different pH values.

Materials:

-

2,6-Dibromopyridine-4-carboxylic acid

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, THF, DMSO)

-

Aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator set at 25 °C and/or 37 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE for organic solvents, PVDF for aqueous)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Methodology:

-

Preparation : Add an excess amount of solid 2,6-Dibromopyridine-4-carboxylic acid to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition : Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer to each vial.

-

Equilibration : Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment. Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours). A preliminary experiment can determine the time required to reach equilibrium.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials to ensure clear separation of the supernatant.

-

Sampling and Dilution : Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it into a clean vial. Perform a pre-determined dilution of the filtrate with the mobile phase of the analytical method.

-

Quantification : Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration of the dissolved compound by comparing the peak area to a standard curve.

-

Data Reporting : Report the solubility in mg/mL or molarity. For aqueous solubility, plot the solubility as a function of pH.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Potential Degradation Pathways

Understanding the chemical stability of a compound is crucial for defining its storage conditions, shelf-life, and identifying potential impurities that may arise during manufacturing or storage.

General Stability and Storage

Safety Data Sheets (SDS) for 2,6-Dibromopyridine-4-carboxylic acid generally state that it is "stable under recommended temperatures and pressures". Recommended storage conditions are in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents. It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.

Predicted Degradation Pathways

Based on the chemical structure, several degradation pathways can be postulated under forced (stress) conditions:

-

Oxidative Degradation : The pyridine nitrogen is susceptible to oxidation, particularly in the presence of strong oxidizing agents like hydrogen peroxide, to form the corresponding N-oxide. This is a common metabolic and degradation pathway for pyridine-containing compounds.[4]

-

Photodegradation : Brominated aromatic compounds are known to be susceptible to photolytic degradation. The primary pathway often involves reductive debromination, where a bromine atom is replaced by a hydrogen atom upon exposure to UV or simulated sunlight.[5][6] This could lead to the formation of 2-bromo-4-pyridinecarboxylic acid and subsequently pyridine-4-carboxylic acid.

-

Thermal Degradation : At elevated temperatures, decarboxylation (loss of CO₂) is a potential degradation pathway for carboxylic acids. The stability of the pyridine ring itself is high, but the substituents may be more labile.

Hydrolysis of the C-Br bonds is generally not facile under typical hydrolytic stress conditions (mild acid/base) due to the stability of the aromatic system.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying likely degradation products and establishing the stability-indicating nature of an analytical method.

Objective : To investigate the stability of 2,6-Dibromopyridine-4-carboxylic acid under various stress conditions as mandated by ICH guidelines.

Materials :

-

2,6-Dibromopyridine-4-carboxylic acid

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

Methanol, Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter, heating block/oven, photostability chamber

Methodology :

-

Stock Solution Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions :

-

Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C).

-

Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.

-

Oxidation : Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation : Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100 °C).

-

Photodegradation : Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Time Points : Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation : Before analysis, neutralize the acidic and basic samples. Dilute all samples to the target concentration with the mobile phase.

-

Analysis : Analyze the stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method.

Caption: Workflow for Forced Degradation Studies.

Protocol for Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Objective : To develop an HPLC method capable of separating 2,6-Dibromopyridine-4-carboxylic acid from all potential degradation products.

Instrumentation :

-

HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

Method Development Strategy :

-

Initial Conditions :

-

Mobile Phase A : 0.1% Formic Acid or Phosphoric Acid in Water.

-

Mobile Phase B : Acetonitrile or Methanol.

-

Gradient : A broad gradient from 5-95% B over 20-30 minutes.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection : Monitor at a wavelength where the API has good absorbance (e.g., 220-300 nm) and collect full UV spectra with the PDA detector.

-

-

Method Optimization :

-

Inject a mixture of the stressed samples (a "degradation cocktail") to observe all potential degradation products.

-

Adjust the gradient slope, initial and final %B, and isocratic hold times to achieve baseline separation between the parent peak and all degradant peaks.

-

The choice of acid modifier and organic solvent can be varied to fine-tune selectivity.

-

-

Method Validation :

-

Specificity : Analyze the stressed samples to demonstrate that the method can separate the parent compound from its degradation products. Peak purity analysis using the PDA detector is essential to confirm that the parent peak is spectrally pure in the presence of degradants.

-

Linearity, Accuracy, Precision, LOD, LOQ, and Robustness : Perform validation as per ICH Q2(R1) guidelines.

-

Conclusion

While comprehensive, publicly available data on the solubility and stability of 2,6-Dibromopyridine-4-carboxylic acid is scarce, a robust scientific understanding can be built through the analysis of its structure, comparison with close analogs, and the application of standardized experimental protocols. This guide provides the necessary theoretical framework and practical methodologies for researchers to thoroughly characterize these critical properties. By following the detailed protocols for solubility determination and forced degradation studies, scientists and drug development professionals can generate the data required to confidently handle, formulate, and advance this versatile chemical entity in their research and development programs.

References

- 1. 2,6-Dibromopyridine-4-carboxylic acid | C6H3Br2NO2 | CID 15482692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 3. benchchem.com [benchchem.com]

- 4. Recyclable anhydride catalyst for H 2 O 2 oxidation: N -oxidation of pyridine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00265H [pubs.rsc.org]

- 5. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Dibromopyridine-4-carboxylic acid: A Versatile Chemical Building Block

Introduction

In the landscape of modern organic synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2,6-Dibromopyridine-4-carboxylic acid, also known as 2,6-dibromoisonicotinic acid, has emerged as a powerful and versatile scaffold. Its rigid pyridine core is adorned with three distinct functional handles: a carboxylic acid at the 4-position and two bromine atoms at the 2- and 6-positions. This unique arrangement allows for orthogonal chemical modifications, making it an invaluable precursor in the fields of medicinal chemistry, materials science, and catalysis. This guide provides an in-depth exploration of its synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

A thorough understanding of a building block's properties is critical for its effective use. The key data for 2,6-Dibromopyridine-4-carboxylic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | 2,6-dibromopyridine-4-carboxylic acid | [1] |

| CAS Number | 2016-99-1 | [1][2] |

| Molecular Formula | C₆H₃Br₂NO₂ | [1][2] |

| Molecular Weight | 280.90 g/mol | [1] |

| Appearance | White to pale yellow solid | [3] |

| Melting Point | 184-185 °C | [3] |

| pKa | 2.59 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in polar organic solvents | [4] |

Safety Profile: 2,6-Dibromopyridine-4-carboxylic acid is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Purification

The most common and practical laboratory synthesis of 2,6-Dibromopyridine-4-carboxylic acid starts from the commercially available and inexpensive citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid).[3]

Diagram: Synthetic Pathway

Caption: Synthesis of the target compound from citrazinic acid.

The conversion involves a reaction with a brominating agent like phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) at elevated temperatures.[3] The rationale for using these potent reagents is the need to replace the hydroxyl groups of the tautomerically stable pyridone form of citrazinic acid with bromine atoms.

Detailed Experimental Protocol: Synthesis

Materials:

-

Citrazinic acid (1.0 eq)

-

Phosphorus tribromide (PBr₃) (excess)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Ice water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, carefully mix citrazinic acid with phosphorus tribromide.[3]

-

Heat the reaction mixture to 180 °C and maintain for 3 hours.[3] The mixture will become a dark, viscous liquid.

-